Cas no 1684-47-5 (Benzene-d3)

Benzene-d3 (C6D6) is a deuterated analog of benzene, where three hydrogen atoms are replaced by deuterium. This isotopically labeled compound is widely used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its minimal interference with proton signals, providing a clean baseline for analysis. Its high isotopic purity (>99.5%) ensures reliable and reproducible results in spectroscopic applications. Benzene-d3 is also employed in mechanistic studies, kinetic isotope effect investigations, and as a reference standard in mass spectrometry. The compound’s chemical stability and compatibility with a range of organic reactions make it a valuable tool in research and analytical chemistry.
Benzene-d3 structure
Benzene-d3 structure
商品名:Benzene-d3
CAS番号:1684-47-5
MF:C6H6
メガワット:78.11184
CID:138190
PubChem ID:16212250

Benzene-d3 化学的及び物理的性質

名前と識別子

    • Benzene-1,3,5-d3
    • Benzene (1,3,5-D3)
    • BENZENE, [1,3,5-D3]
    • [1,3,5-D3]-benzene
    • 1,3,5-benzene-d3
    • 1,3,5-trideuterobenzene
    • 343765_ALDRICH
    • I14-40094
    • sym-benzene-d3
    • sym-trideuterobenzene
    • Benzene-1,3,5-d3, 98 atom % D
    • F90520
    • DTXSID90583599
    • AKOS015910325
    • J-010459
    • Benzene-d3-3
    • (1,3,5-~2~H_3_)Benzene
    • (?H?)benzene
    • 1684-47-5
    • 1,3,5-trideuteriobenzene
    • Benzene (1,3,5-D3, 98%)
    • benzene-d3
    • Benzene-d3
    • インチ: InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,4D,5D
    • InChIKey: UHOVQNZJYSORNB-NHPOFCFZSA-N
    • ほほえんだ: [2H]C1C=C([2H])C=C([2H])C=1

計算された属性

  • せいみつぶんしりょう: 84.0846
  • どういたいしつりょう: 81.0657804292g/mol
  • 同位体原子数: 3
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 6
  • 回転可能化学結合数: 0
  • 複雑さ: 15.5
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 0.908 g/mL at 25 °C
  • ゆうかいてん: 5.5 °C(lit.)
  • ふってん: 80 °C(lit.)
  • フラッシュポイント: 12 °F
  • 屈折率: n20/D 1.499(lit.)
  • PSA: 0
  • ようかいせい: 未確定
  • じょうきあつ: 100.9±0.1 mmHg at 25°C

Benzene-d3 セキュリティ情報

Benzene-d3 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B536543-5mg
Benzene-d3
1684-47-5
5mg
$ 75.00 2023-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
343765-500MG
Benzene-d3
1684-47-5 98%
500mg
¥1307.96 2023-12-08
TRC
B536543-.5mg
Benzene-d3
1684-47-5
.5mg
$ 74.00 2023-04-18
TRC
B536543-2.5mg
Benzene-d3
1684-47-5
2.5mg
$ 114.00 2023-09-08
A2B Chem LLC
AE82897-5g
BENZENE (1,3,5-D3)
1684-47-5 98%
5g
$899.00 2024-04-20
1PlusChem
1P00AD81-5g
BENZENE (1,3,5-D3)
1684-47-5 98%
5g
$870.00 2025-02-25
1PlusChem
1P00AD81-100mg
BENZENE (1,3,5-D3)
1684-47-5 ≥98 atom% D,≥98%
100mg
$122.00 2025-03-29
1PlusChem
1P00AD81-500mg
BENZENE (1,3,5-D3)
1684-47-5 ≥98 atom% D,≥98%
500mg
$491.00 2025-03-29
TRC
B536543-.25mg
Benzene-d3
1684-47-5
.25mg
45.00 2021-08-16
TRC
B536543-0.25mg
Benzene-d3
1684-47-5
0.25mg
$ 45.00 2022-06-07

Benzene-d3 関連文献

Benzene-d3に関する追加情報

Benzene-d3: A Comprehensive Overview

Benzene-d3, also known as deuterated benzene with the CAS number 1684-47-5, is a compound of significant interest in various fields of chemistry and related disciplines. This compound is a derivative of benzene where three hydrogen atoms are replaced by deuterium atoms. The substitution of hydrogen with deuterium imparts unique properties to the molecule, making it valuable for specialized applications in research and industry.

The structure of Benzene-d3 is similar to that of regular benzene, featuring a six-carbon ring with alternating double bonds. However, the presence of deuterium atoms alters its chemical reactivity and physical properties. This compound is widely used in nuclear magnetic resonance (NMR) spectroscopy as a solvent or reference material due to its distinct chemical shift and high stability. Recent studies have highlighted its role in improving the accuracy of NMR measurements by reducing signal overlap and enhancing resolution.

One of the most notable applications of Benzene-d3 is in isotopic labeling, where it serves as a tracer in biochemical and pharmacological studies. By incorporating deuterium into organic molecules, researchers can track metabolic pathways and study reaction mechanisms with greater precision. This has been particularly useful in drug discovery and development, where understanding the fate of compounds within biological systems is critical.

The synthesis of Benzene-d3 involves several methods, including catalytic hydrogenation using deuterated hydrogen gas or exchange reactions with heavy water. Recent advancements in catalytic techniques have improved the efficiency and scalability of these processes, making Benzene-d3 more accessible for large-scale applications. Additionally, the use of transition metal catalysts has been explored to enhance the selectivity and yield of deuterium incorporation.

In terms of environmental impact, Benzene-d3 exhibits similar behavior to regular benzene but with reduced volatility due to the heavier isotopic composition. Studies have shown that its persistence in aquatic environments is slightly lower compared to non-deuterated benzene, which could have implications for its use in ecological research. However, further investigations are needed to fully understand its long-term effects on ecosystems.

The demand for Benzene-d3 has grown significantly in recent years, driven by its versatility across multiple industries. Its role in analytical chemistry continues to expand as researchers seek more precise tools for compound characterization. Moreover, its application in organic synthesis has opened new avenues for creating complex molecules with controlled isotopic compositions.

In conclusion, Benzene-d3 (CAS 1684-47-5) stands out as a critical compound in modern chemistry. Its unique properties derived from deuterium substitution make it indispensable in fields ranging from spectroscopy to pharmacology. As research progresses and new applications emerge, the importance of this compound is likely to grow further.

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